N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. Specifically, it is formed by reacting an alkyne with various aromatic and aliphatic azides in the presence of Cu (II) catalyst and sodium ascorbate. The reaction proceeds with good yields .
Molecular Structure Analysis
The molecular structure of N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide consists of a pyrazolo[3,4-d]pyrimidine core tethered to a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group. The tert-butyl group and the chlorophenyl substituent contribute to its overall structure .
Chemical Reactions Analysis
The compound’s chemical reactivity is characterized by its involvement in the Huisgen 1,3-dipolar cycloaddition reaction. This reaction allows for the efficient formation of the pyrazolopyrimidine triazole derivative .
Scientific Research Applications
Antifungal Activity
This compound has shown promising results in the fight against fungal infections. It exhibits potent antifungal activity, particularly against Candida spp. , including several multidrug-resistant strains . The compound’s efficacy is highlighted by its ability to inhibit the formation of ergosterol, a key component of fungal cell membranes, suggesting its potential as a new antifungal agent.
Anticancer Potential
Derivatives of this compound have been synthesized and tested for their anticancer activity. Some have demonstrated good to moderate efficacy against various cancer cell lines, including renal cancer . This suggests the compound’s potential utility in developing new treatments for cancer.
Antiviral Properties
While not directly related to the exact compound , similar structures within the indole derivative family have shown significant antiviral activities. This implies that with structural modifications, the compound could potentially be developed to treat viral infections .
Anti-inflammatory Applications
Again, related indole derivatives have exhibited anti-inflammatory and analgesic activities. This indicates that the compound , with appropriate modifications, might be used to develop new anti-inflammatory drugs .
Biological Activity Modulation
The compound’s structure is similar to that of other heterocyclic compounds known for their biological activity. It could serve as a pharmacophore, a part of a molecule responsible for its biological effects, and may be used to modulate various biological activities .
Drug Resistance Combatant
The compound has the potential to be developed into a new generation of drug treatments aimed at addressing the emerging drug resistance in pathogens like Candida sp. . Its ability to act against multidrug-resistant strains makes it a valuable candidate for further drug development.
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidin derivatives, it may bind to its target(s) and modulate their activity .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolo[3,4-d]pyrimidin derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
properties
IUPAC Name |
N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)21-14(24)9-22-10-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIPPZUJSKTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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